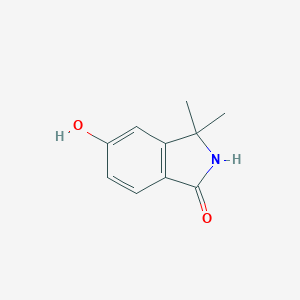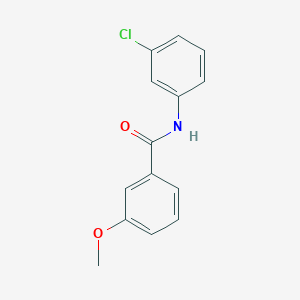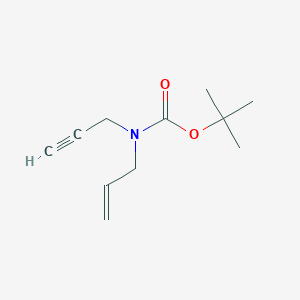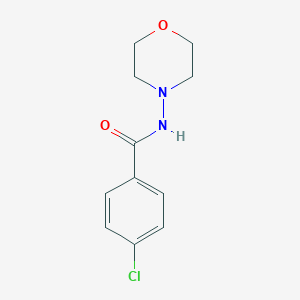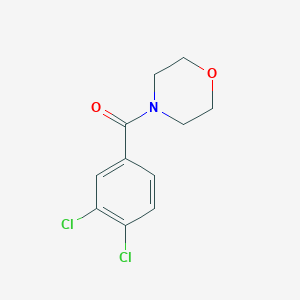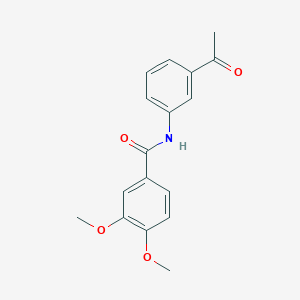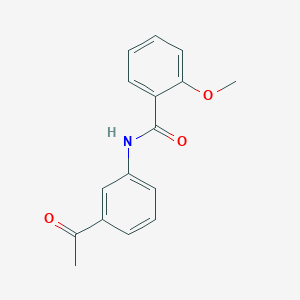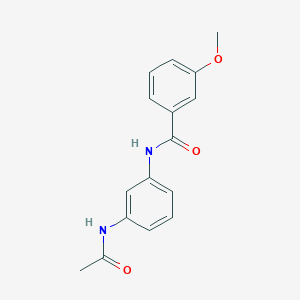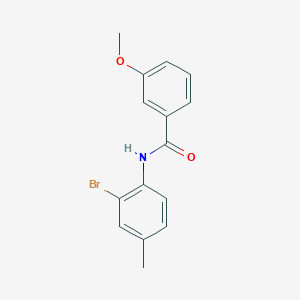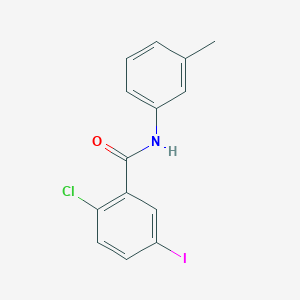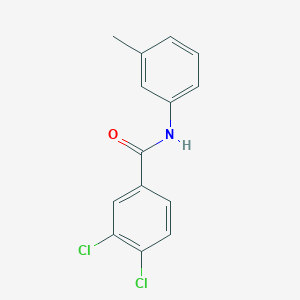
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as FM-Pyrazol, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazol-based scaffold that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit the activity of various enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can reduce the production of inflammatory mediators and induce apoptosis in cancer cells. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can inhibit the activity of COX-2 and 5-LOX, which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice. In addition, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are also some limitations to using 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in lab experiments. For example, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. One potential area of investigation is the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in animal models of inflammation, cancer, and diabetes. Additionally, the mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the potential of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine as a lead compound for drug discovery and development needs to be explored further.
In conclusion, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, but there are also some limitations to using it. Future research directions include the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties, evaluation in animal models, elucidation of its mechanism of action, and exploration of its potential as a lead compound for drug discovery and development.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. The starting material for the synthesis is 4-fluoroaniline, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding pyrazoline intermediate. This intermediate is then cyclized using hydrazine hydrate to form the pyrazolone ring. The final step involves the introduction of a methyl group onto the pyrazolone ring using diazomethane. The overall synthesis is shown in Figure 1.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In particular, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMBGHZPHKNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

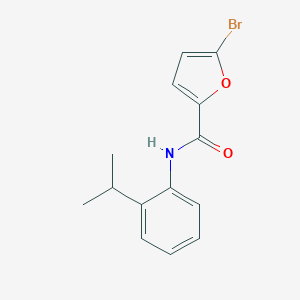
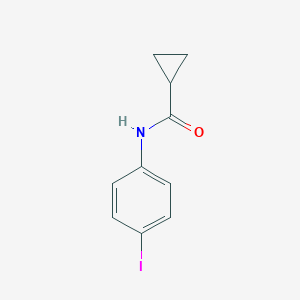
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
